molecular formula C11H14O2 B106509 Isobutyl benzoate CAS No. 120-50-3

Isobutyl benzoate

Cat. No.: B106509
CAS No.: 120-50-3
M. Wt: 178.23 g/mol
InChI Key: KYZHGEFMXZOSJN-UHFFFAOYSA-N
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Description

AHR-16303B is a small molecule drug developed by Pfizer Inc. It is known for its dual action as an antagonist of serotonin 2 (5-HT2) receptors and a blocker of voltage-gated calcium channels (VDCCs). This compound has been investigated for its potential therapeutic applications in cardiovascular diseases, particularly hypertension, myocardial ischemia, and thrombosis .

Scientific Research Applications

    Chemistry: It serves as a model compound for studying the interactions of 5-HT2 receptors and VDCCs, providing insights into receptor-ligand binding and channel blocking mechanisms.

    Biology: AHR-16303B is used in research to understand the physiological and pathological roles of serotonin receptors and calcium channels in cellular processes.

    Medicine: The compound has been investigated for its therapeutic potential in treating cardiovascular diseases, particularly hypertension, myocardial ischemia, and thrombosis.

    Industry: AHR-16303B’s unique properties as a dual antagonist make it valuable for developing new drugs targeting similar pathways.

Safety and Hazards

Isobutyl benzoate can irritate the lungs, eyes, and skin . It is recommended to avoid breathing its mist, gas, or vapours, and avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

Future Directions

Improving the microbial phenotype by adopting methods like adaptive evolution could open up future directions to improve the production of isobutanol by reducing the product toxicity . Another approach is the integrated removal of the product as and when produced .

Mechanism of Action

Target of Action

Isobutyl benzoate, a benzoate ester obtained by the formal condensation of benzoic acid with isobutanol , is primarily used as a fragrance ingredient and has been found to exhibit estrogenic activity . The primary targets of this compound are estrogen receptors .

Mode of Action

This compound interacts with its targets, the estrogen receptors, leading to changes in gene and protein expression. It has been found to upregulate the expression of the estrogen receptor reporter gene and the Calbindin-D9k (CaBP-9k) gene and protein at all tested doses . The progesterone receptor (PR) gene was also upregulated at all tested doses of this compound, but only the highest dose upregulated the expression of PR protein .

Biochemical Pathways

The interaction of this compound with estrogen receptors affects the estrogenic signaling pathway. This can lead to changes in the expression of genes and proteins that are regulated by this pathway .

Pharmacokinetics

It is expected that smaller alkyl benzoates like this compound would penetrate the skin and be metabolized to benzoic acid and the parent alcohol .

Result of Action

The result of this compound’s action is the modulation of gene and protein expression via the estrogenic signaling pathway. This can lead to changes in cellular functions that are regulated by these genes and proteins .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other chemicals and the physical state of the environment. For example, the compound’s action may be affected by its solubility in water and its volatility . .

Preparation Methods

The synthesis of AHR-16303B involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically includes:

Industrial production methods for AHR-16303B would likely involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring consistent quality and yield through rigorous process control.

Chemical Reactions Analysis

AHR-16303B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: AHR-16303B can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

AHR-16303B is unique due to its dual action on 5-HT2 receptors and VDCCs. Similar compounds include:

AHR-16303B’s combination of actions makes it a unique and valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-methylpropyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9(2)8-13-11(12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZHGEFMXZOSJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047074
Record name Isobutyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless oily liquid with a green, floral, leafy odour
Record name Isobutyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/756/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

242.00 °C. @ 760.00 mm Hg
Record name 2-Methylpropyl benzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040583
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Isobutyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/756/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.994-0.999
Record name Isobutyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/756/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

120-50-3
Record name Isobutyl benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Isobutyl benzoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isobutyl benzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6580
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Record name Benzoic acid, 2-methylpropyl ester
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Record name Isobutyl benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutyl benzoate
Source European Chemicals Agency (ECHA)
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Record name ISOBUTYL BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQ6XZ9WJII
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Record name 2-Methylpropyl benzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040583
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A mixture comprising benzoic acid (1.22 g), ethyl 2-isobutoxycarbonyloxyimino-2-cyanoacetate (2.42 g), triethylamine (1.4 ml) and ethyl acetate (20 ml) is stirred at room temperature for 1 hour and then admixed with water. The ethyl acetate layer is separated and treated as in Example A to give isobutyl benzoate (1.7 g) as an oil.
Quantity
1.22 g
Type
reactant
Reaction Step One
Name
ethyl 2-isobutoxycarbonyloxyimino-2-cyanoacetate
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 10.32 grams of 2-ethylcarboxy-3-nitromethyl-5-(4-(2,2-dimethylethyl)carboxyphenyl)pentanoic acid ethyl ester and 1.5 grams of platinum(IV) oxide in 200 ml of ethanol was hydrogenated in a Parr apparatus at an initial pressure of 50 psig H2. Filtration of the catalyst and removal of the solvent in vacuo provided the crude product as an oil which crystallized upon dissolution in 50 ml ether and addition of about 200 ml hexane until just cloudy. After stirring overnight, the crystalline material was filtered, washed with hexane, dried; affording 3.54 grams (42%) of 4-(2-oxo-3-carboethoxypyrrolidin-4-yl)ethyl)benzoic acid, 2,2-dimethylethyl ester. Selected data: mp 98°-104° C., 1H NMR (CDCl3) δ7.89 (d, J=8.2 Hz, 2H), 7.18 (d, J=8.2 Hz, 2H), 6.75 (s, 1H), 4.23 (q, 2H), 3.54 (dd, J=9.0, 8.3 Hz, 1H), 3.12 (d, J=8.6 Hz, 1H), 3.00 (dd, J=9.4, 7.4 Hz, 1H), 2.87 (m, 1H), 2.66 (t, J=7.6 Hz, 2H), 1.86 (m, 2H), 1.57 (s, 9H), 1.28 (t, 3H); 13C NMR (CDCl3) δ173.2, 169.7, 165.6, 145.8, 130.1, 129.7, 128.0, 80.8, 62.6, 54.4, 46.5, 38.9, 35.1, 32.4, 28.1, 14.1; MS(FAB) m/z 362 (7, M+ +1), 306 (100), 288 (22), Anal. Calcd for C20H27NO5 : C, 66.46; H, 7.53; N, 3.87. Found: C, 66.44; H, 7.77; N, 3.86.
Name
2-ethylcarboxy-3-nitromethyl-5-(4-(2,2-dimethylethyl)carboxyphenyl)pentanoic acid ethyl ester
Quantity
10.32 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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